molecular formula C14H19IO B12640140 2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol CAS No. 919301-24-9

2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B12640140
CAS No.: 919301-24-9
M. Wt: 330.20 g/mol
InChI Key: XDYOIQCUXNEYDX-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol is an organic compound characterized by the presence of an iodomethyl group attached to a dihydroindenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol typically involves the iodination of a suitable precursor. One common method is the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the precursor and iodine are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure product. The use of automated systems and real-time monitoring ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive iodomethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol involves the reactivity of the iodomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s effects are mediated through its interaction with molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
  • 2-(Chloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
  • 2-(Fluoromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol

Uniqueness

2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

919301-24-9

Molecular Formula

C14H19IO

Molecular Weight

330.20 g/mol

IUPAC Name

2-(iodomethyl)-1,1,3,3-tetramethylinden-2-ol

InChI

InChI=1S/C14H19IO/c1-12(2)10-7-5-6-8-11(10)13(3,4)14(12,16)9-15/h5-8,16H,9H2,1-4H3

InChI Key

XDYOIQCUXNEYDX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C1(CI)O)(C)C)C

Origin of Product

United States

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